(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-644784, also known as GW-644784, is a small molecule drug developed by GlaxoSmithKline. It is a cyclooxygenase-2 inhibitor, which means it selectively inhibits the enzyme cyclooxygenase-2. This enzyme is involved in the inflammatory process, making GSK-644784 a potential candidate for treating conditions related to inflammation, such as pain and schizophrenia .
Chemical Reactions Analysis
GSK-644784, as a cyclooxygenase-2 inhibitor, primarily undergoes reactions typical of small organic molecules. These reactions include:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce double bonds or other functional groups, affecting the molecule’s structure and function.
Substitution: This reaction can replace one functional group with another, which can be used to modify the molecule’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
GSK-644784 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the inhibition of cyclooxygenase-2 and the development of new anti-inflammatory drugs.
Biology: It is used in research to understand the role of cyclooxygenase-2 in various biological processes, including inflammation and pain signaling.
Medicine: It has potential therapeutic applications in treating conditions like pain and schizophrenia, where inflammation plays a key role.
Mechanism of Action
GSK-644784 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting cyclooxygenase-2, GSK-644784 reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
GSK-644784 is unique in its selective inhibition of cyclooxygenase-2, which distinguishes it from non-selective cyclooxygenase inhibitors like aspirin and ibuprofen. Similar compounds include:
Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A selective cyclooxygenase-2 inhibitor that was also withdrawn from the market.
Properties
Molecular Formula |
C24H36F3N5O7 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5.C10H24N2O2/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11;1-3-9(7-13)11-5-6-12-10(4-2)8-14/h1-4,6,11H,5,7-8H2;9-14H,3-8H2,1-2H3/t11-;9-,10-/m00/s1 |
InChI Key |
CSKKOIQIXPTXLB-MZEPSHEKSA-N |
Isomeric SMILES |
CC[C@@H](CO)NCCN[C@@H](CC)CO.C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO.C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.